molecular formula C11H19N5 B13893125 [6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine

[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine

Cat. No.: B13893125
M. Wt: 221.30 g/mol
InChI Key: YYOBXSCYCHHHFM-UHFFFAOYSA-N
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Description

[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine is a compound that features a pyridine ring substituted with a hydrazine group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The methylpiperazine moiety can interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine is unique due to its combination of a hydrazine group and a methylpiperazine moiety, which provides a versatile scaffold for the development of new compounds with potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

[6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine

InChI

InChI=1S/C11H19N5/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(13-10)14-12/h2-4H,5-9,12H2,1H3,(H,13,14)

InChI Key

YYOBXSCYCHHHFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CC=C2)NN

Origin of Product

United States

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